Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine
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Overview
Description
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine compound developed by the Kwon Research Group. It is known for its unique bicyclic structure, which includes a phenyl group and a phosphine moiety. This compound has gained attention for its applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine typically involves the use of naturally occurring amino acids, such as L-hydroxyproline, as starting materials. The process includes several steps of chemical transformations, including cyclization and functional group modifications, to achieve the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine involves its role as a chiral catalyst. The phosphine group can coordinate with transition metals, forming complexes that facilitate various chemical transformations. These complexes can enhance the reactivity and selectivity of the reactions, leading to the formation of desired products with high enantiomeric purity .
Comparison with Similar Compounds
Similar Compounds
Endo-Phenyl Kwon [2.2.1] Bicyclic Phosphine: Another chiral phosphine with a similar bicyclic structure but different stereochemistry.
Exo-4-Methoxyphenyl Kwon [2.2.1] Bicyclic Phosphine: A derivative with a methoxy group on the phenyl ring.
Uniqueness
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to form stable complexes with transition metals makes it particularly valuable in asymmetric catalysis .
Properties
Molecular Formula |
C18H20NO2PS |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(1S,4S,5R)-2-(4-methylphenyl)sulfonyl-5-phenyl-2-aza-5-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H20NO2PS/c1-14-7-9-18(10-8-14)23(20,21)19-12-17-11-15(19)13-22(17)16-5-3-2-4-6-16/h2-10,15,17H,11-13H2,1H3/t15-,17-,22-/m0/s1 |
InChI Key |
BWXYDSDVFPJTFY-YHEJKZAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2C[P@]3C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC=CC=C4 |
Origin of Product |
United States |
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